![molecular formula C8H8Br2O2 B3258308 2,6-Dibromo-4-(2-hydroxyethyl)phenol CAS No. 303009-05-4](/img/structure/B3258308.png)
2,6-Dibromo-4-(2-hydroxyethyl)phenol
Overview
Description
2,6-Dibromo-4-(2-hydroxyethyl)phenol is a chemical compound with the molecular formula C8H8Br2O2 . It has a molecular weight of 295.96 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for 2,6-Dibromo-4-(2-hydroxyethyl)phenol were not found in the search results, similar compounds such as 2,6-Dibromophenol have been synthesized using N-Bromosuccinimide and diisopropylamine in dichloromethane .Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-(2-hydroxyethyl)phenol is 1S/C8H8Br2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2 . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. They differ in the conformation of the 2-hydroxyethyl chain .Physical And Chemical Properties Analysis
2,6-Dibromo-4-(2-hydroxyethyl)phenol is a powder that is stored at room temperature . It has a melting point of 88-89 degrees Celsius .Scientific Research Applications
Chemical Research
“2,6-Dibromo-4-(2-hydroxyethyl)phenol” is a chemical compound with the molecular formula C8H8Br2O2 . It is used in various chemical research due to its unique properties. The compound has been isolated from a luminous marine enteropneust, Balanoglossus biminiensis .
Odor Characteristic
This compound is responsible for the characteristic “iodoform-like” odor of certain marine animals . This property can be useful in the study of marine biology and the identification of specific species.
Material Science
There is also research being conducted into the use of this compound in the field of material science . However, the details of these studies are not readily available.
Crystallography
The compound has been studied for its crystallographic properties . The title compound crystallized with two independent molecules (A and B) in the asymmetric unit. They differ in the conformation of the 2-hydroxyethyl chain .
Preparation of Other Compounds
“2,6-Dibromo-4-(2-hydroxyethyl)phenol” has been used in the preparation of 2-(2,6-dibromophenoxy)ethylbromide . This indicates its potential use in the synthesis of other complex compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,6-dibromo-4-(2-hydroxyethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTOEXMWXOHKGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(2-hydroxyethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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